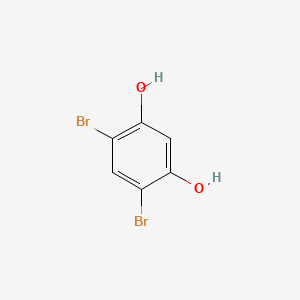

4,6-Dibromobenzene-1,3-diol

Cat. No. B1594122

Key on ui cas rn:

61524-51-4

M. Wt: 267.9 g/mol

InChI Key: GYBSXVSGJLAHDV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09410016B2

Procedure details

This synthesis was adapted from Shoji Kajigaeshi, Takaaki Kakinami, Tsuyoshi Okamoto, Hiroko Nakamura, Masahiro Fujikawa, Bulletin of the Chemical Society of Japan, 1987, volume 60, pages 4187-4189. To a solution of resorcinol (5.00 grams, 45.4 millimoles, 1.0 equivalent), dissolved in 100 milliliters dichloromethane and 40 milliliters methanol, pyridinium tribromide (29.0 grams, 90.8 millimoles, 2.0 equivalent) was added in small portions over the course of 60-70 minutes. The reaction was stirred at room temperature overnight. The solvent was removed on the rotary evaporator, and the residue taken up in chloroform (1×50 milliliters) and reconcentrated. Addition of ethyl acetate resulted in precipitation of side product. The ethyl acetate phase was separated by decanting, and the precipitate was further washed several times (4×150 milliliters 1:1 ether/ethyl acetate, 1×150 milliliters ethyl acetate, solvent separated by decanting). The combined decanted solvents were concentrated, followed by purification via automated flash chromatography (methanol in chloroform, 0-15%). The product was obtained in the form of an off-white solid (10.9 grams, 40.7 millimoles, 90%). m.p.: 66.4° C.; 1H-NMR (400 MHz, CDCl3) δ 7.53 (s, 1H), 6.74 (s, 1H), 5.46 (s, 2H); 13C NMR (101 MHz, THF-d8) δ 155.60, 136.10, 105.13, 100.74, 67.57; FTIR: 569, 594, 659, 742, 837, 868, 993, 1053, 1138, 1193, 1282, 1326, 1440, 1462, 1494, 1577, 1598, 1711, 2918, 3089, 3379, 3451, 3504 cm−1; UV/Vis: 223, 236, 296 nm; ESI/MS/MS of m/z=267: 267 [M79Br/81Br-H]−, 188 [M81Br-HBr)]−, 186 [M79Br-HBr)]−, 160 [M81Br-HBr—CO)]−, 158 [M79Br-HBr—CO)]−, 81 [81Br]−, 79 [79Br]−; HRMS (ESI−): 374.95735 calc. for C6H3Br2O2− [M-H]−: 264.8505, found 264.8510.

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[Br-:9].[Br-:10].[Br-].[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1>ClCCl.CO>[Br:9][C:6]1[CH:7]=[C:8]([Br:10])[C:1]([OH:2])=[CH:3][C:4]=1[OH:5] |f:1.2.3.4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(O)=CC(O)=CC=C1

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Two

|

Name

|

|

|

Quantity

|

29 g

|

|

Type

|

reactant

|

|

Smiles

|

[Br-].[Br-].[Br-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction was stirred at room temperature overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed on the rotary evaporator

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Addition of ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulted in precipitation of side product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ethyl acetate phase was separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by decanting

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

several times (4×150 milliliters 1:1 ether/ethyl acetate, 1×150 milliliters ethyl acetate, solvent separated by decanting)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The combined decanted solvents

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

were concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

followed by purification

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC1=C(C=C(C(=C1)Br)O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 40.7 mmol | |

| AMOUNT: MASS | 10.9 g | |

| YIELD: PERCENTYIELD | 90% | |

| YIELD: CALCULATEDPERCENTYIELD | 89.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |